Cbz-N-methyl-L-phenylalanine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135129. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

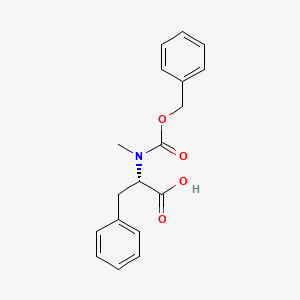

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-19(18(22)23-13-15-10-6-3-7-11-15)16(17(20)21)12-14-8-4-2-5-9-14/h2-11,16H,12-13H2,1H3,(H,20,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDGXKNMKNMSHRJ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cbz-N-methyl-L-phenylalanine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide serves as a critical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the chemical properties, synthesis, and applications of Cbz-N-methyl-L-phenylalanine. This document offers a blend of foundational knowledge and practical, field-proven insights to facilitate its effective use in the laboratory.

The Strategic Advantage of N-Methylation in Peptide Drug Design

The therapeutic potential of many peptides is often hindered by poor pharmacokinetic properties, such as low metabolic stability and a lack of oral bioavailability.[1] N-methylation of the peptide backbone is a powerful strategy to overcome these limitations.[1][2] Inspired by the robust pharmacokinetic profile of naturally occurring N-methylated cyclic peptides like cyclosporine, the targeted incorporation of N-methylated amino acids has become a key tactic in medicinal chemistry.[1]

This compound is a crucial building block in this endeavor. The N-methyl group enhances proteolytic resistance by sterically shielding the adjacent peptide bond from enzymatic cleavage.[2] This modification also reduces the number of hydrogen bond donors, which can increase lipophilicity and improve membrane permeability, a critical factor for oral absorption.[2][3] Furthermore, N-methylation restricts the conformational flexibility of the peptide backbone, which can lock the molecule into its bioactive conformation, thereby enhancing receptor affinity and selectivity.[4]

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid | [4] |

| Synonyms | N-(Benzyloxycarbonyl)-N-methyl-L-phenylalanine, Z-MePhe-OH | [4] |

| CAS Number | 2899-07-2 | [4] |

| Molecular Formula | C₁₈H₁₉NO₄ | [4] |

| Molecular Weight | 313.35 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 67.0 to 71.0 °C | [4] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. Insoluble in water. | [5] |

| Storage | Sealed in a dry environment at 2-8°C | [4] |

Molecular Structure:

References

- 1. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. chembk.com [chembk.com]

A Comprehensive Guide to the Synthesis of Cbz-N-methyl-L-phenylalanine from L-phenylalanine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Methylated Amino Acids in Modern Drug Discovery

N-methylation, the addition of a methyl group to the nitrogen atom of an amino acid, is a subtle yet powerful modification that significantly impacts the therapeutic potential of peptides and peptidomimetics.[1][2] This seemingly minor structural change can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties. The incorporation of N-methylated amino acids, such as Cbz-N-methyl-L-phenylalanine, into peptide backbones has been shown to enhance metabolic stability by reducing susceptibility to enzymatic degradation, improve membrane permeability and oral bioavailability, and modulate receptor binding affinity.[1][2][3][4] These advantages have made N-methylated amino acids highly sought-after building blocks in the development of novel therapeutics.[1][2]

This guide provides a detailed technical overview of a reliable and widely applicable method for the synthesis of this compound, starting from the readily available precursor, L-phenylalanine. We will delve into the strategic considerations behind the chosen synthetic pathway, provide a step-by-step experimental protocol, and discuss the critical aspects of purification and characterization.

Synthetic Strategy: A Two-Step Approach to this compound

The synthesis of this compound from L-phenylalanine is most effectively achieved through a two-step process:

-

Protection of the Amino Group: The primary amine of L-phenylalanine is first protected with a benzyloxycarbonyl (Cbz) group. This is a crucial step to prevent unwanted side reactions at the nitrogen atom during the subsequent methylation step. The Cbz group is chosen for its stability under the conditions of N-methylation and its relatively straightforward removal by hydrogenolysis.[5]

-

N-Methylation: The protected amino acid, Cbz-L-phenylalanine, is then subjected to N-methylation to introduce the methyl group onto the nitrogen atom.

There are several methods for N-methylation of amino acids, including direct alkylation with methyl iodide and reductive amination techniques like the Eschweiler-Clarke reaction.[3][6][7][8] This guide will focus on a direct methylation approach using methyl iodide and a suitable base, as it is a common and effective method for N-methylation of Cbz-protected amino acids.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted below:

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

Part 1: Synthesis of N-Cbz-L-phenylalanine

This initial step involves the protection of the primary amine of L-phenylalanine with a benzyloxycarbonyl (Cbz) group. The reaction is typically carried out under Schotten-Baumann conditions, using an aqueous basic solution to neutralize the hydrochloric acid generated during the reaction.[5]

Reaction Mechanism: Cbz Protection

The lone pair of electrons on the nitrogen atom of L-phenylalanine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of a chloride ion and a proton results in the formation of the Cbz-protected amino acid.

Caption: Mechanism of Cbz protection of L-phenylalanine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| L-Phenylalanine | 165.19 | 10.0 g | 0.0605 |

| Sodium Carbonate | 105.99 | 12.8 g | 0.121 |

| Benzyl Chloroformate | 170.59 | 11.4 mL | 0.0666 |

| Ethyl Acetate | - | 100 mL | - |

| Water | - | 100 mL | - |

| 1 M Hydrochloric Acid | - | As needed | - |

Procedure:

-

In a 500 mL flask, dissolve L-phenylalanine in 100 mL of water.

-

Add sodium carbonate to the solution and stir until it is completely dissolved.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add benzyl chloroformate dropwise to the cold, stirred solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.

-

Transfer the reaction mixture to a separatory funnel and wash with ethyl acetate (2 x 50 mL) to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer to a pH of approximately 2 with 1 M hydrochloric acid while cooling in an ice bath. A white precipitate of N-Cbz-L-phenylalanine will form.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the product.

Characterization:

-

Appearance: White crystalline solid.

-

Expected Yield: 85-95%.

-

Melting Point: 88-90 °C.

-

Spectroscopic Data: Concurrence with literature values for ¹H NMR and ¹³C NMR is expected.[9]

Part 2: Synthesis of this compound

In this step, the Cbz-protected L-phenylalanine is N-methylated using methyl iodide in the presence of a strong base like sodium hydride. It is critical to perform this reaction under anhydrous conditions to prevent the quenching of the sodium hydride.

Reaction Mechanism: N-Methylation

Sodium hydride acts as a base to deprotonate the nitrogen of the Cbz-protected amino acid, forming a sodium amide intermediate. This nucleophilic intermediate then attacks the methyl iodide in an SN2 reaction to yield the N-methylated product.

Caption: Mechanism of N-methylation of Cbz-L-phenylalanine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-Cbz-L-phenylalanine | 299.33 | 5.0 g | 0.0167 |

| Sodium Hydride (60% dispersion in oil) | 24.00 | 1.47 g | 0.0368 |

| Methyl Iodide | 141.94 | 2.3 mL | 0.0368 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |

| Saturated Ammonium Chloride Solution | - | 50 mL | - |

| Diethyl Ether | - | 100 mL | - |

| 1 M Sodium Hydroxide | - | As needed | - |

| 1 M Hydrochloric Acid | - | As needed | - |

Procedure:

-

Set up a flame-dried, three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

-

Suspend sodium hydride in 50 mL of anhydrous THF under a nitrogen atmosphere.

-

Dissolve N-Cbz-L-phenylalanine in 50 mL of anhydrous THF and add it dropwise to the sodium hydride suspension at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

-

Stir the reaction at room temperature overnight.

-

Carefully quench the reaction by the slow addition of a saturated ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield this compound.

Characterization:

-

Appearance: White to off-white solid.

-

Expected Yield: 70-85%.

-

Molecular Formula: C₁₈H₁₉NO₄.[10]

-

Molecular Weight: 313.35 g/mol .[10]

-

Spectroscopic Data: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The ¹H NMR spectrum is expected to show a characteristic singlet for the N-methyl group around 2.8-3.0 ppm.

Alternative Synthetic Routes

While the presented protocol is robust, alternative methods for N-methylation are worth noting for their specific advantages.

-

Eschweiler-Clarke Reaction: This reductive amination method uses formaldehyde and formic acid to methylate amines.[6][7] It is a one-pot reaction that avoids the use of strong bases and alkyl halides.[7][11] However, the acidic conditions and high temperatures required can sometimes lead to side reactions or racemization in sensitive substrates.[12]

-

Fukuyama-Mitsunobu Reaction: This method involves the use of a nitrobenzenesulfonamide protecting group, followed by methylation under Mitsunobu conditions.[3] This approach is known for being racemization-free.[3]

Conclusion

The synthesis of this compound is a key process for accessing a valuable building block in peptide synthesis and drug discovery. The two-step approach involving Cbz protection followed by N-methylation with methyl iodide provides a reliable and efficient route to the desired product. Careful control of reaction conditions, particularly the exclusion of moisture in the methylation step, is crucial for achieving high yields and purity. By understanding the underlying chemical principles and adhering to the detailed protocol, researchers can confidently synthesize this important N-methylated amino acid for their drug development endeavors.

References

- 1. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. asianpubs.org [asianpubs.org]

- 5. total-synthesis.com [total-synthesis.com]

- 6. mdpi.com [mdpi.com]

- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. N-Cbz-L-Phenylalanine(1161-13-3) 1H NMR spectrum [chemicalbook.com]

- 10. This compound | C18H19NO4 | CID 6544472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. jk-sci.com [jk-sci.com]

- 12. researchgate.net [researchgate.net]

Cbz-N-methyl-L-phenylalanine molecular weight and formula

An In-Depth Technical Guide to Cbz-N-methyl-L-phenylalanine

This guide provides a comprehensive technical overview of N-Carbobenzoxy-N-methyl-L-phenylalanine (this compound), a critical building block for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, and key applications, offering field-proven insights to support your research endeavors.

Core Molecular Attributes

This compound is a derivative of the amino acid L-phenylalanine. The introduction of a methyl group to the alpha-amine and a benzyloxycarbonyl (Cbz or Z) protecting group are key modifications that define its utility in organic synthesis, particularly in the field of peptide chemistry.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C18H19NO4 | [1][2][3] |

| Molecular Weight | 313.35 g/mol | [1][2][3] |

| CAS Number | 2899-07-2 | [1] |

| Appearance | White to almost white powder or crystal | [1] |

| Melting Point | 67.0 to 71.0 °C | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| IUPAC Name | (2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid | [3] |

The Role of N-Methylation and Cbz Protection in Peptide Synthesis

The unique structure of this compound imparts specific, advantageous characteristics for its use in constructing complex peptides and peptidomimetics.

-

N-Methylation for Enhanced Drug-like Properties : The presence of a methyl group on the amide nitrogen atom of the peptide backbone has profound effects on the resulting peptide's conformation and biological activity. This modification can increase resistance to enzymatic degradation, enhance membrane permeability, and modulate receptor binding affinity and selectivity.[4][5] The rigidity imparted by N-methylation can lock the peptide into a bioactive conformation, leading to improved potency.[4]

-

The Cbz Group as a Robust Protecting Group : The benzyloxycarbonyl (Cbz) group is a widely used protecting group for the amine functionality in amino acids.[6][7] Its stability under a range of reaction conditions allows for selective chemical transformations at other sites of the molecule. The Cbz group can be readily removed under specific conditions, typically through catalytic hydrogenation, which is a mild and efficient method.

Synthesis of this compound

The synthesis of this compound is a critical process for its application in further synthetic endeavors. A common and effective laboratory-scale synthesis is outlined below.

Synthetic Workflow Overview

The synthesis generally proceeds in two main steps: protection of the amine group of L-phenylalanine followed by methylation.

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. | Advent [adventchembio.com]

- 3. This compound | C18H19NO4 | CID 6544472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. benchchem.com [benchchem.com]

- 6. chembk.com [chembk.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Solubility of Cbz-N-methyl-L-phenylalanine in Organic Solvents: A Physicochemical and Methodological Analysis

An In-depth Technical Guide

Abstract

Cbz-N-methyl-L-phenylalanine is a critical building block in modern peptide synthesis, offering unique conformational constraints and enhanced stability to peptide backbones. Its solubility in organic solvents is a fundamental parameter that dictates the efficiency of synthesis, purification, and formulation processes. This technical guide provides an in-depth analysis of the physicochemical principles governing the solubility of this compound. While specific quantitative data is sparse in public literature, we consolidate available qualitative information and, most critically, provide a detailed, field-proven experimental protocol for its precise determination. The guide explores the synergistic effects of the carboxybenzyl (Cbz) protecting group and N-methylation on solute-solvent interactions and presents a logical framework for solvent selection in research and process development settings.

Introduction: The Significance of this compound

N-methylated amino acids are integral to the design of peptidomimetics with improved therapeutic properties, including enhanced metabolic stability and cell permeability. This compound (MW: 313.35 g/mol , Formula: C₁₈H₁₉NO₄) is a cornerstone derivative for introducing the N-methyl-phenylalanine residue into peptide sequences.[1][2] The molecule's structure is defined by three key features: the L-phenylalanine scaffold, a lipophilic benzyl side chain, an N-terminal Cbz protecting group, and a methyl group on the alpha-amine nitrogen.

The Cbz group not only serves as a robust protecting group, stable in both acidic and basic conditions, but also significantly enhances the molecule's solubility in organic media, which is advantageous for purification and handling.[3][4] The N-methylation removes a hydrogen bond donor site, which can disrupt crystal lattice formation and alter solvation properties in complex ways.[5] Understanding and quantifying the solubility of this compound is therefore not an academic exercise, but a practical necessity for:

-

Homogeneous Reaction Conditions: Ensuring complete dissolution for predictable reaction kinetics in peptide coupling steps.

-

Process Optimization: Selecting appropriate solvents for extraction, washing, and isolation.

-

Purification Strategy: Designing effective crystallization or chromatographic purification protocols.

-

Formulation Development: Identifying suitable solvent systems for preclinical and clinical formulations.

This guide provides the theoretical foundation and practical methodology required to master the solubility challenges associated with this important synthetic intermediate.

Theoretical Framework: Physicochemical Drivers of Solubility

The solubility of a crystalline solid like this compound is governed by the thermodynamic balance between the energy required to break the solute-solute interactions within the crystal lattice (lattice energy) and the energy released upon the formation of new solute-solvent interactions (solvation energy).

The Role of the Carboxybenzyl (Cbz) Group

The Cbz group is a large, aromatic moiety that significantly influences the molecule's polarity. Its key contributions are:

-

Increased Lipophilicity: The benzyl ring increases the nonpolar surface area, promoting favorable van der Waals interactions with a wide range of organic solvents. This is a primary reason why Cbz-protected amino acids are generally more soluble in organic solvents than their free-amino counterparts.[3]

-

Crystallinity: The rigid, planar nature of the Cbz group can facilitate ordered packing in a crystal lattice.[6] The introduction of this group often yields highly crystalline products that are easier to purify.[6]

The Impact of N-Methylation

N-methylation introduces several competing effects that make solubility prediction less straightforward:

-

Loss of Hydrogen Bond Donor: The replacement of the N-H proton with a methyl group eliminates a key hydrogen bond donor site. This can decrease solubility in protic solvents (like alcohols) but may reduce the energy of the crystal lattice, potentially favoring dissolution.

-

Increased Steric Hindrance: The methyl group can disrupt the planarity of the amide bond, hindering efficient crystal packing and lowering the lattice energy required to be overcome for dissolution.[5]

-

Enhanced Polarity and Dipole Moment: Contrary to simple intuition, theoretical studies have shown that N-methylation can increase the overall dipole moment and polarizability of the amide backbone.[7][8][9] This enhanced polarity can lead to stronger dipole-dipole interactions with polar aprotic solvents like DMSO, DMF, and acetone.

The interplay of these factors is visually summarized in the diagram below.

Solubility Profile in Common Organic Solvents

Direct quantitative solubility data for this compound is not widely published. However, qualitative assessments from chemical suppliers and analogous compounds provide a strong starting point for solvent screening.[1][10][11]

The table below summarizes this information and provides a rationale based on the physicochemical principles discussed.

| Solvent Class | Solvent | Qualitative Solubility | Rationale for Interaction |

| Chlorinated | Dichloromethane (DCM) | Soluble[1][10] | Moderately polar; effectively solvates the aromatic Cbz and phenylalanine rings through van der Waals forces. |

| Chloroform | Soluble[1][10] | Similar to DCM, with a slightly higher polarity index, enabling good interaction with the entire molecule. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble[1][10] | High polarity and strong hydrogen bond acceptor capacity; interacts favorably with the carboxylic acid proton and the polar amide/ester backbone. |

| Acetone | Soluble[1][10] | A good polar aprotic solvent that balances interaction with the polar functional groups and the nonpolar aromatic rings. | |

| Acetonitrile (ACN) | Likely Soluble | Polarity is intermediate; expected to be a moderate solvent, useful in chromatographic applications. | |

| Esters | Ethyl Acetate (EtOAc) | Soluble[1][10] | Moderate polarity with hydrogen bond accepting capability (ester carbonyl); effectively dissolves both polar and nonpolar regions of the molecule. A common solvent for extraction. |

| Ethers | Tetrahydrofuran (THF) | Likely Soluble | Moderately polar ether; good for solvating nonpolar regions, with some capacity to interact with the carboxylic acid. |

| Alcohols | Methanol (MeOH) | Likely Soluble | Polar protic solvent. Can act as both H-bond donor and acceptor, but the loss of the N-H donor on the solute may slightly weaken interactions compared to non-methylated analogs. |

| Nonpolar | Hexanes / Heptane | Likely Insoluble | Lacks the polarity to effectively solvate the carboxylic acid, amide, and carbamate functional groups. Often used as an anti-solvent for crystallization. |

| Aqueous | Water | Insoluble[11] | The large, nonpolar Cbz and phenylalanine moieties dominate, making the molecule highly hydrophobic despite the presence of polar groups. |

Experimental Protocol: Determination of Thermodynamic Solubility

To overcome the lack of quantitative data, researchers must perform their own measurements. The Isothermal Shake-Flask Method is the gold standard for determining thermodynamic (equilibrium) solubility and is highly recommended.[12] It is a robust and self-validating protocol.

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials & Equipment

-

This compound (crystalline solid, >98% purity)

-

Solvent of interest (HPLC grade or equivalent)

-

Scintillation vials or glass flasks with screw caps

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology

-

Preparation of Stock Standard for HPLC Calibration:

-

Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with the chosen solvent to create a ~1 mg/mL stock solution.

-

Perform serial dilutions to prepare a set of calibration standards (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

-

Causality Check: A multi-point calibration curve is essential for accurate quantification over a wide range, ensuring the trustworthiness of the final solubility value.[13]

-

-

Sample Preparation & Equilibration:

-

Add an excess amount of solid this compound to a series of vials (perform in triplicate). An excess is critical; a good starting point is 2-3 times the expected solubility.

-

Accurately add a known volume (e.g., 2.0 mL) of the pre-equilibrated solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker (e.g., 25 °C ± 0.5 °C) and agitate for 24 to 48 hours .

-

Causality Check: A long equilibration time is mandatory to ensure the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution. Shorter times may result in an underestimation of the true solubility.[12]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 1 hour to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. Alternatively, centrifuge the vials and sample the clear supernatant.

-

Causality Check: This step is crucial to ensure that no undissolved solid particles are carried over into the analytical sample, which would falsely inflate the measured concentration.[13]

-

-

Quantitative Analysis (HPLC-UV):

-

Dilute the filtered saturated solution with the solvent as necessary to bring its concentration within the range of the prepared calibration curve.

-

Analyze the calibration standards and the diluted samples by HPLC-UV. A typical method might use a C18 column with a mobile phase of acetonitrile and water.

-

Integrate the peak area for this compound in all chromatograms.

-

-

Calculation:

-

Construct a calibration curve by plotting peak area versus concentration for the standards. Determine the linear regression equation (y = mx + c).

-

Use the peak area of the diluted sample to calculate its concentration from the regression equation.

-

Multiply this concentration by the dilution factor to determine the concentration of the saturated solution. This value is the solubility.

-

Report the final solubility in mg/mL or g/L, specifying the solvent and temperature.

-

The following diagram illustrates this comprehensive workflow.

Conclusion and Practical Recommendations

This compound exhibits good solubility in a range of common organic solvents, including chlorinated hydrocarbons, polar aprotic solvents, and esters.[1] This favorable profile is driven by the lipophilic character of the Cbz and phenylalanine groups, coupled with the polarity-enhancing effects of N-methylation. For practical applications:

-

For Reactions: Dichloromethane, THF, or Ethyl Acetate are excellent choices for achieving homogeneous reaction conditions.

-

For Purification: A mixed-solvent system, such as Ethyl Acetate/Hexanes or DCM/Heptane, is recommended for crystallization. The nonpolar solvent acts as an anti-solvent, allowing for controlled precipitation of the product.

-

For Analysis: Acetonitrile and Methanol are ideal for preparing samples for HPLC and other analytical techniques.

Given the absence of extensive published quantitative data, the robust shake-flask protocol detailed in this guide is an indispensable tool for any researcher or process chemist. By systematically determining solubility in key solvents, scientists can optimize synthetic and purification workflows, reduce waste, and ensure the reliable and scalable production of peptides containing this valuable building block.

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. This compound | C18H19NO4 | CID 6544472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 7. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. 2899-07-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Cbz-N-methyl-L-phenylalanine melting point and physical appearance

An In-Depth Technical Guide on the Physicochemical Properties of Cbz-N-methyl-L-phenylalanine

Introduction

N-Benzyloxycarbonyl-N-methyl-L-phenylalanine, commonly abbreviated as this compound or Z-N-Me-Phe-OH, is a critical N-protected amino acid derivative. Its structure incorporates the phenylalanine side chain, an N-methyl group that imparts unique conformational constraints, and the benzyloxycarbonyl (Cbz or Z) protecting group, which is instrumental in peptide synthesis. The incorporation of N-methylated amino acids into peptides is a widely adopted strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and modulate biological activity.[1]

Accurate characterization of the physical properties of Z-N-Me-Phe-OH, particularly its melting point and physical appearance, is fundamental for its application in research and drug development. These parameters serve as primary indicators of material identity, purity, and consistency, which are non-negotiable for reproducible synthetic outcomes and reliable biological assays. This guide provides a comprehensive technical overview of these properties, the methodologies for their determination, and the scientific rationale behind the experimental protocols.

Core Physicochemical Properties

A summary of the key identifying and physical properties of this compound is presented below. These values are foundational for laboratory handling, quality control assessment, and experimental design.

| Property | Value | Source(s) |

| Chemical Name | (2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid | [2] |

| Synonyms | Z-N-Me-Phe-OH, N-CBZ-N-METHYL-L-PHENYLALANINE | [2][3] |

| CAS Number | 2899-07-2 | [3][4] |

| Molecular Formula | C₁₈H₁₉NO₄ | [2][3] |

| Molecular Weight | 313.35 g/mol | [2][3] |

| Melting Point | 67.0 to 71.0 °C | [3] |

| Physical Appearance | White to almost white powder or crystalline solid | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [3] |

Physical Appearance: A First Indicator of Quality

The expected appearance of this compound is a white to almost white solid.[3] The physical form can range from a fine powder to a more defined crystalline structure, a difference that is primarily influenced by the final purification and isolation method (e.g., precipitation versus slow recrystallization).

-

Expert Insight: A pure white color is indicative of high purity. The presence of a yellowish or off-white tint can suggest the presence of chromophoric impurities, which may originate from the synthesis, such as residual N-methylaniline or byproducts from the Cbz-protection step. Therefore, a careful visual inspection against a white background is the first and simplest step in quality assessment.

Melting Point: The Criterion for Purity

The melting point is a highly sensitive physical property that serves as a robust criterion for purity. The literature value for this compound is a range of 67.0 to 71.0 °C.[3]

-

Expert Insight: For a highly pure, crystalline substance, the melting range (the temperature from the appearance of the first liquid droplet to complete liquefaction) should be narrow, typically less than 2 °C. A broad melting range is a classic sign of impurities. Impurities disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point. The reported range of 67-71 °C may account for minor variations in purity or different polymorphic forms, although the latter is less commonly characterized for such intermediates.

Experimental Methodologies

The trustworthiness of physicochemical data hinges on robust and well-controlled experimental methods. This section details the protocols for synthesis, purification, and analysis that ensure the generation of reliable data for this compound.

Synthesis and Purification Workflow

Understanding the synthetic origin of a compound is crucial for anticipating potential impurities. A common route to this compound involves the N-methylation of the parent Cbz-L-phenylalanine, often at the ester stage, followed by saponification (hydrolysis) of the ester to yield the final carboxylic acid.[1]

Caption: Workflow for Synthesis and Purification of this compound.

This multi-step process necessitates rigorous purification. Flash column chromatography is employed to remove unreacted starting materials and major side products, while a final recrystallization step is optimal for removing trace impurities and yielding a crystalline solid with a sharp melting point.

Protocol for Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus, which provides precise temperature control and digital detection.

Instrumentation: Electrothermal digital melting point apparatus or equivalent. Materials: this compound (dried), capillary tubes (one end sealed).

Step-by-Step Protocol:

-

Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours to remove residual solvents, which can depress the melting point. Gently crush the crystalline sample into a fine powder using a spatula or mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to force a small amount of sample into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the powder down. Repeat until a packed column of 2-3 mm in height is achieved.

-

Causality: A tightly packed, small sample ensures uniform heat transfer and a more accurate, sharp melting point reading.

-

-

Instrument Setup: Place the loaded capillary into the heating block of the apparatus. Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point (approx. 60 °C).

-

Measurement: Once the temperature is within 5-10 °C of the expected melting point, reduce the ramp rate to 1-2 °C/min.

-

Causality: A slow ramp rate is critical for ensuring thermal equilibrium between the heating block, the thermometer, and the sample, preventing an overestimation of the melting temperature.

-

-

Observation and Recording: Carefully observe the sample.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last solid particle melts, resulting in a completely clear liquid.

-

The melting range is reported as T₁ - T₂.

-

Caption: Standard Operating Procedure for Melting Point Determination.

Data Interpretation and Troubleshooting

| Observation | Potential Cause | Recommended Action |

| Broad Melting Range (> 2 °C) | Presence of impurities (e.g., solvents, starting materials). | Re-purify the sample via recrystallization or column chromatography. Ensure the sample is thoroughly dried under vacuum. |

| Melting Point Lower than Literature | Significant impurity content. | Correlate with other analytical data (e.g., NMR, HPLC) to identify the impurity. Re-purify as needed. |

| Off-white or Yellowish Color | Residual synthesis reagents or degradation products. | Review the purification protocol. Consider a charcoal treatment during recrystallization to remove colored impurities. |

| Sample Decomposes Before Melting | Thermal instability (unlikely for this compound under normal conditions). | Use a faster heating rate or a specialized apparatus for compounds that decompose near their melting point. |

Conclusion

The melting point and physical appearance of this compound are indispensable parameters for ensuring the quality and integrity of the material used in scientific research and development. A sharp melting point within the accepted range of 67.0 to 71.0 °C, coupled with a white, crystalline appearance, provides strong evidence of high purity.[3] Adherence to systematic and well-justified experimental protocols for synthesis, purification, and analysis is paramount for obtaining reliable and reproducible results. This guide provides the technical framework and expert insights necessary for researchers to confidently characterize this important synthetic building block.

References

- 1. asianpubs.org [asianpubs.org]

- 2. This compound | C18H19NO4 | CID 6544472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. 2899-07-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Spectroscopic Characterization of Cbz-N-methyl-L-phenylalanine: A Technical Guide

Introduction

Cbz-N-methyl-L-phenylalanine, chemically known as (2S)-2-[benzyloxycarbonyl(methyl)amino]-3-phenylpropanoic acid, is a pivotal derivative of the essential amino acid L-phenylalanine.[1] The incorporation of a methyl group on the alpha-amino nitrogen and the presence of a benzyloxycarbonyl (Cbz) protecting group make this compound a valuable building block in peptide synthesis and medicinal chemistry. The N-methylation can enhance the metabolic stability and conformational rigidity of peptides, while the Cbz group provides a stable yet removable protecting element for the amine functionality during synthetic transformations.[2]

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Understanding the spectral characteristics of this molecule is fundamental for its unambiguous identification, purity assessment, and for monitoring its incorporation into larger peptide structures. The insights provided herein are intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The key structural motifs that give rise to characteristic signals in NMR and IR spectroscopy are:

-

The aromatic rings of the phenylalanine and the Cbz group.

-

The chiral alpha-carbon.

-

The N-methyl group.

-

The carboxylic acid moiety.

-

The carbamate linkage of the Cbz group.

The following diagram illustrates the molecular structure with key protons and carbons labeled for reference in the subsequent spectroscopic analysis.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like the carboxylic acid proton.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better signal dispersion.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum at room temperature.

-

Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

¹H NMR Data Summary

The following table summarizes the expected ¹H NMR spectral data for this compound. The chemical shifts are reported in parts per million (ppm) relative to TMS.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | COOH |

| ~7.10 - 7.40 | Multiplet | 10H | Aromatic (Phenyl & Cbz) |

| ~5.10 | Singlet | 2H | O-CH₂-Ph (Cbz) |

| ~4.80 - 5.00 | Multiplet | 1H | α-CH |

| ~3.00 - 3.40 | Multiplet | 2H | β-CH₂ |

| ~2.80 | Singlet | 3H | N-CH₃ |

Interpretation of the ¹H NMR Spectrum

-

Carboxylic Acid Proton (COOH): The proton of the carboxylic acid is typically observed as a broad singlet in the downfield region of the spectrum (~10-12 ppm). Its broadness is due to hydrogen bonding and chemical exchange.

-

Aromatic Protons: The ten protons from the two phenyl rings (one from phenylalanine and one from the Cbz group) resonate as a complex multiplet in the aromatic region (~7.10 - 7.40 ppm).

-

Cbz Methylene Protons (O-CH₂-Ph): The two benzylic protons of the Cbz group appear as a singlet around 5.10 ppm. Their equivalence is due to free rotation around the adjacent single bonds.

-

Alpha-Proton (α-CH): The proton on the chiral alpha-carbon is expected to be a multiplet in the range of 4.80 - 5.00 ppm. Its multiplicity arises from coupling to the diastereotopic protons of the adjacent methylene group.

-

Beta-Protons (β-CH₂): The two protons on the beta-carbon are diastereotopic due to the adjacent chiral center. They will appear as a multiplet, typically in the range of 3.00 - 3.40 ppm, and will show coupling to the alpha-proton.

-

N-Methyl Protons (N-CH₃): The three protons of the N-methyl group give rise to a sharp singlet at approximately 2.80 ppm. The singlet nature indicates no coupling to adjacent protons.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: A high-resolution NMR spectrometer is used, and the ¹³C spectrum is typically acquired at a frequency corresponding to the proton frequency (e.g., 75 MHz for a 300 MHz ¹H spectrometer).

-

Data Acquisition:

-

A standard proton-decoupled ¹³C NMR spectrum is acquired to simplify the spectrum to a series of singlets for each unique carbon atom.

-

A larger number of scans is typically required (e.g., 1024 or more) to obtain a good signal-to-noise ratio.

-

The spectral width should encompass the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

-

Data Processing:

-

Fourier transform the FID, phase correct the spectrum, and calibrate the chemical shift scale using the deuterated solvent signals.

-

¹³C NMR Data Summary

The following table presents the anticipated ¹³C NMR chemical shifts for this compound.

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O (Carboxylic Acid) |

| ~156 | C=O (Carbamate) |

| ~136-137 | Quaternary Aromatic (Cbz & Phe) |

| ~127-129 | Aromatic CH (Cbz & Phe) |

| ~67 | O-CH₂-Ph (Cbz) |

| ~60 | α-C |

| ~37 | β-C |

| ~32 | N-CH₃ |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbons: Two distinct carbonyl signals are expected in the downfield region. The carboxylic acid carbonyl will appear around 175 ppm, while the carbamate carbonyl of the Cbz group will be further upfield, around 156 ppm.

-

Aromatic Carbons: The aromatic carbons will resonate in the 127-137 ppm range. The signals for the quaternary carbons will be less intense than those of the protonated aromatic carbons.

-

Cbz Methylene Carbon (O-CH₂-Ph): The carbon of the benzylic methylene group in the Cbz protector is expected around 67 ppm.

-

Alpha-Carbon (α-C): The chiral alpha-carbon should appear around 60 ppm.

-

Beta-Carbon (β-C): The methylene carbon of the phenylalanine side chain is anticipated at approximately 37 ppm.

-

N-Methyl Carbon (N-CH₃): The N-methyl carbon will give a signal in the upfield region, around 32 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. For solution-phase IR, the compound can be dissolved in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CHCl₃).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the pure solvent/KBr pellet) is recorded.

-

The sample is then placed in the IR beam path, and the sample spectrum is acquired.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: The positions of the absorption bands (in wavenumbers, cm⁻¹) are correlated with the vibrations of specific functional groups.

IR Data Summary

The following table lists the characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1690 | Strong | C=O stretch (Carbamate) |

| ~1495, 1455 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (Carboxylic Acid & Carbamate) |

| ~1170 | Strong | C-N stretch |

Interpretation of the IR Spectrum

-

O-H Stretch: The most prominent feature for the carboxylic acid is the very broad O-H stretching band that typically appears from 3300 to 2500 cm⁻¹. This broadness is a result of extensive hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups appear just below 3000 cm⁻¹.

-

Carbonyl Stretches: Two strong carbonyl (C=O) stretching bands are expected. The carboxylic acid carbonyl will absorb around 1710 cm⁻¹, and the carbamate carbonyl of the Cbz group will appear at a slightly lower wavenumber, around 1690 cm⁻¹.

-

Aromatic C=C Stretches: The presence of the aromatic rings is confirmed by the characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

-

C-O and C-N Stretches: Strong absorptions corresponding to C-O and C-N stretching vibrations will be present in the fingerprint region (below 1500 cm⁻¹).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for this compound. A combination of ¹H NMR, ¹³C NMR, and IR spectroscopy allows for the unambiguous confirmation of its structure and is essential for quality control in its synthesis and application. The characteristic signals arising from the N-methyl group, the Cbz protecting group, and the phenylalanine backbone are all clearly identifiable, providing a robust analytical dataset for researchers in the field.

References

Introduction to Cbz protecting group chemistry in peptide synthesis

An In-depth Technical Guide to Cbz Protecting Group Chemistry in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic manipulation of protecting groups is a foundational element of successful peptide synthesis. Among the earliest and most enduring tools in the chemist's arsenal is the Carboxybenzyl (Cbz or Z) group. Introduced in 1932 by Max Bergmann and Leonidas Zervas, its development was a watershed moment, transforming peptide synthesis from an art of uncontrolled polymerization into a precise science of sequential amino acid assembly.[1][2][3] This guide offers a deep dive into the chemistry of the Cbz protecting group, grounded in both fundamental principles and field-proven applications. We will explore the causality behind experimental choices for its introduction and cleavage, its orthogonality with other common protecting groups, and its continued relevance in modern synthetic strategies.

The Chemical Foundation of the Cbz Group

The Cbz group is a benzyloxycarbonyl moiety that converts the nucleophilic N-terminus of an amino acid into a significantly less reactive carbamate.[4][5][6] This transformation is the key to preventing unwanted side reactions during peptide bond formation.

Key Attributes:

-

Stability: The Cbz group is robust and stable under a variety of conditions, including the basic conditions used for Fmoc deprotection and the mild acidic conditions for Boc deprotection, making it an excellent orthogonal protecting group.[4][5][7][8]

-

Ease of Introduction: It is readily introduced using commercially available reagents under straightforward reaction conditions.[9]

-

Mild Cleavage: The Cbz group is most commonly removed by catalytic hydrogenolysis, a mild method that typically does not affect other functional groups within the peptide chain.[4][6]

-

Crystallinity: The introduction of the Cbz group often enhances the crystallinity of the protected amino acid, which can simplify purification by recrystallization.[5][9]

Protecting the Amine: The Introduction of the Cbz Group

The standard method for installing the Cbz group is the Schotten-Baumann reaction, which involves the acylation of the amino acid with benzyl chloroformate (Cbz-Cl) in the presence of a base.[1][4][10][11]

Mechanism of Protection

The reaction proceeds via a nucleophilic acyl substitution. The base deprotonates the amino group of the amino acid, increasing its nucleophilicity. The resulting anion then attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent collapse of the tetrahedral intermediate expels a chloride ion, and the base neutralizes the HCl byproduct, driving the reaction to completion.[4]

Caption: Cbz Protection Workflow

Detailed Experimental Protocol: Cbz-Protection of Glycine

This protocol provides a step-by-step method for the Cbz-protection of glycine, a common amino acid.

Materials:

-

Glycine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Diethyl ether

-

Hydrochloric acid (HCl, 1 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a flask, dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents). Cool the solution to 0-5 °C in an ice bath. The basic solution deprotonates the amino group, enhancing its nucleophilicity.

-

Addition of Cbz-Cl: While vigorously stirring, slowly add benzyl chloroformate (1.1 equivalents) dropwise. Maintaining a low temperature is crucial to minimize the hydrolysis of the reactive Cbz-Cl.

-

Reaction: Allow the mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The Cbz-protected glycine will precipitate out of the solution.

-

Extraction and Drying: Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected glycine.[1]

Table 1: Critical Parameters for Cbz-Protection

| Parameter | Recommended Condition | Rationale |

| Temperature | 0-5 °C initially | Controls the exothermic reaction and prevents degradation of benzyl chloroformate. |

| pH | 8-10 | Ensures the amino group is deprotonated and nucleophilic while minimizing racemization.[9] |

| Stoichiometry | 1.1 equivalents of Cbz-Cl | A slight excess drives the reaction to completion. |

| Solvent | Aqueous/Organic Biphasic | Accommodates both the water-soluble amino acid and the organic-soluble Cbz-Cl. |

Cleaving the Guardian: Cbz Deprotection

The strategic removal of the Cbz group is most elegantly achieved through catalytic hydrogenolysis.

Mechanism of Catalytic Hydrogenolysis

In this process, the Cbz-protected amine is treated with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction takes place on the surface of the catalyst, where the benzyl C-O bond is cleaved, releasing the free amine, toluene, and carbon dioxide as the sole byproducts.[4][12]

Caption: Cbz Deprotection Workflow

Detailed Experimental Protocol: Deprotection of Cbz-Glycine

Materials:

-

Cbz-Glycine

-

Methanol (MeOH)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Setup: Dissolve the Cbz-protected compound (1.0 equivalent) in methanol in a round-bottom flask.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.

-

Monitoring: Monitor the reaction progress by TLC.

-

Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care when exposed to air.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amino acid.[1][7]

Table 2: Comparison of Hydrogenolysis Conditions

| Method | Hydrogen Source | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂ gas | Clean byproducts, high yields.[13] | Requires handling of flammable H₂ gas.[5][14] |

| Transfer Hydrogenolysis | Ammonium formate, formic acid | Safer for larger-scale reactions as it avoids H₂ gas.[12][15] | Requires removal of the hydrogen donor byproduct. |

Alternative Deprotection Methods

While hydrogenolysis is preferred, other methods can be employed:

-

Strong Acids: HBr in acetic acid can cleave the Cbz group, which is useful for substrates that are sensitive to hydrogenation.[8][12]

-

Lewis Acids: Systems like AlCl₃ in hexafluoroisopropanol (HFIP) offer a metal-free deprotection method with good functional group tolerance.[16]

Orthogonality and Strategic Use in Peptide Synthesis

The Cbz group's stability to the reagents used to cleave other common protecting groups is the basis of its orthogonality.[7][17] This allows for the selective deprotection of different functional groups within the same molecule, a critical requirement for the synthesis of complex peptides.[18]

Table 3: Orthogonality of Common Protecting Groups

| Protecting Group | Deprotection Condition | Stability of Cbz Group |

| Boc (tert-Butoxycarbonyl) | Mild Acid (e.g., TFA) | Stable[7][8] |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) | Stable[7] |

This orthogonality allows for sophisticated synthetic strategies, such as the synthesis of cyclic peptides where the Cbz group can be selectively removed to allow for on-resin cyclization.[5]

Conclusion

The Carboxybenzyl protecting group, a veteran of peptide synthesis, continues to demonstrate its value in the modern laboratory. Its robust nature, straightforward introduction, and mild cleavage conditions provide a reliable and versatile tool for the synthetic chemist. A comprehensive understanding of the mechanisms and experimental protocols associated with the Cbz group, as detailed in this guide, empowers researchers to design and execute complex synthetic routes with greater precision and success, carrying forward the legacy of Bergmann and Zervas into the future of peptide science.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. One moment, please... [total-synthesis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]

- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 10. grokipedia.com [grokipedia.com]

- 11. Schotten-Baumann Reaction [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. tdcommons.org [tdcommons.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Cbz-Protected Amino Groups [organic-chemistry.org]

- 17. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Sourcing and Utilizing Cbz-N-methyl-L-phenylalanine in Peptide Synthesis and Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials is paramount to the success of any synthetic endeavor. This guide provides an in-depth technical overview of Cbz-N-methyl-L-phenylalanine (CAS 2899-07-2), a critical building block in peptide chemistry. We will navigate the complexities of supplier selection, quality control, and the practical application of this N-methylated amino acid derivative, ensuring your research is built on a foundation of quality and reproducibility.

The Strategic Importance of N-Methylation in Peptide Drug Design

N-methylation, the substitution of a peptide bond's amide proton with a methyl group, is a powerful strategy in medicinal chemistry to enhance the therapeutic potential of peptides. The incorporation of N-methylated amino acids, such as this compound, can confer several advantageous properties:

-

Increased Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's half-life in biological systems.

-

Enhanced Membrane Permeability: By removing a hydrogen bond donor, N-methylation can increase the lipophilicity of a peptide, facilitating its passage across cellular membranes and improving oral bioavailability.

-

Conformational Constraint: The rotation around the Cα-N bond is restricted, which can lock the peptide into a more bioactive conformation, leading to higher receptor affinity and selectivity.

This compound is particularly valuable due to the dual functionality of the carbobenzoxy (Cbz or Z) protecting group, which is stable under a variety of conditions but readily removable by catalytic hydrogenation, and the N-methyl group that imparts the aforementioned benefits.

Supplier Evaluation and Qualification: A Data-Driven Approach

The selection of a reliable supplier for this compound is a critical first step that directly impacts experimental outcomes. A thorough evaluation should extend beyond price and availability to a rigorous assessment of product quality and supplier transparency.

Key Supplier Evaluation Criteria:

-

Purity and Analytical Data: Reputable suppliers will provide a Certificate of Analysis (CoA) with each batch. This document is a testament to the product's quality and should be scrutinized for key parameters.

-

Consistency and Batch-to-Batch Reproducibility: For long-term projects, it is crucial to partner with a supplier who can demonstrate consistent product quality across different batches.

-

Documentation and Support: A reliable supplier will readily provide Safety Data Sheets (SDS) and have a knowledgeable technical support team to address any queries.

-

Regulatory Compliance: For applications in drug development, sourcing from suppliers who adhere to Good Manufacturing Practices (GMP) or other relevant quality standards is essential.

Comparative Analysis of Supplier Specifications:

The following table summarizes typical specifications for this compound from various reputable chemical suppliers. Note that specific values may vary by batch.

| Parameter | Supplier A | Supplier B | Supplier C |

| Purity (HPLC) | ≥98.0% | ≥99.0% | ≥98.5% |

| Appearance | White to off-white powder | White crystalline solid | White to pale yellow solid |

| Melting Point | 67-71 °C | 68-70 °C | 67-72 °C |

| Optical Rotation | Specific range provided | Specific range provided | Specific range provided |

| Solubility | Soluble in Chloroform, DMSO, Ethyl Acetate | Soluble in organic solvents | Soluble in DCM, DMF |

Deconstructing the Certificate of Analysis (CoA):

A comprehensive CoA is a self-validating document that should include:

-

Product Information: Name, CAS number, molecular formula, and batch number.

-

Physical Properties: Appearance, melting point, and optical rotation.

-

Analytical Test Results:

-

Purity by HPLC: This is a critical measure of the compound's purity, and the chromatogram should be provided.

-

Identity by ¹H NMR and/or Mass Spectrometry: Confirms the chemical structure of the compound.

-

Water Content (Karl Fischer): Important for accurate weighing and reaction stoichiometry.

-

Residual Solvents (GC-HS): Ensures that no harmful solvents from the synthesis remain.

-

The Procurement Workflow: From Inquiry to Integration

A systematic approach to purchasing ensures that you receive the right material in a timely and safe manner.

Caption: A streamlined workflow for the procurement of research chemicals.

Experimental Protocols: Synthesis and Application

Synthesis of this compound:

For researchers who may need to synthesize this compound in-house, a typical procedure involves the N-methylation of Cbz-L-phenylalanine.[1]

Materials:

-

Cbz-L-phenylalanine

-

Sodium hydride (NaH)

-

Methyl iodide (MeI)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve Cbz-L-phenylalanine in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium hydride (as a 60% dispersion in mineral oil) to the solution.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS):

The coupling of N-methylated amino acids in SPPS can be challenging due to steric hindrance. The use of more potent coupling reagents is often necessary.

Materials:

-

Fmoc-protected amino acid resin

-

Piperidine in DMF (for Fmoc deprotection)

-

This compound

-

Coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., DIEA, NMM)

-

Anhydrous DMF

-

DCM (for washing)

Procedure:

-

Swell the resin in DMF.

-

Deprotect the N-terminal Fmoc group using a solution of piperidine in DMF.

-

Wash the resin thoroughly with DMF and DCM.

-

In a separate vessel, pre-activate the this compound by dissolving it in DMF with the coupling reagent (e.g., HATU) and a base (e.g., DIEA).

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 2-4 hours. A second coupling may be necessary for complete reaction.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test, which will be negative for the secondary amine).

-

Wash the resin extensively with DMF and DCM.

-

Proceed with the next coupling cycle or cleave the peptide from the resin.

Conclusion

The successful use of this compound in research and drug development hinges on a comprehensive understanding of its properties, a diligent approach to supplier selection, and the implementation of robust experimental protocols. By adhering to the principles outlined in this guide, scientists can ensure the quality and integrity of their work, ultimately accelerating the path to discovery.

References

A Comprehensive Technical Guide to the Stability and Storage of Cbz-N-methyl-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Cbz-N-methyl-L-phenylalanine is a critical building block in modern medicinal chemistry and peptide science. The incorporation of an N-methyl group can significantly enhance the pharmacokinetic properties of peptides, improving their proteolytic stability and membrane permeability.[1][2] The carbobenzyloxy (Cbz or Z) protecting group, a stalwart in peptide synthesis, provides robust protection for the amine terminus, facilitating controlled peptide coupling.[3][4] However, the successful application of this valuable reagent is contingent upon a thorough understanding of its chemical stability and the implementation of appropriate storage and handling protocols.

This in-depth technical guide provides a comprehensive framework for assessing the stability of this compound. In the absence of extensive published stability data for this specific molecule, this guide will equip researchers with the foundational knowledge and detailed experimental protocols necessary to determine its stability profile. We will delve into the intrinsic chemical liabilities of the molecule, outline forced degradation studies, provide a roadmap for developing a stability-indicating analytical method, and recommend best practices for storage and handling.

Chemical Structure and Intrinsic Stability Considerations

The stability of this compound is primarily governed by the chemical properties of its three key components: the Cbz protecting group, the N-methylated amide linkage, and the phenylalanine side chain.

-

Cbz (Carbobenzyloxy) Group: The Cbz group is a carbamate that is generally stable under neutral and mildly acidic or basic conditions.[3] However, it is susceptible to cleavage under several conditions:

-

Hydrogenolysis: This is the most common method for Cbz deprotection, typically employing a palladium catalyst (Pd/C) and a hydrogen source.[5]

-

Strong Acids: Strong acids, such as HBr in acetic acid, can cleave the Cbz group.[3]

-

Strong Bases: While more resistant to bases than Fmoc groups, strong basic conditions can lead to hydrolysis of the carbamate.

-

Photolysis: The benzylic structure suggests a potential for photodegradation, although the Cbz group is generally considered to have sluggish photosensitivity.[6]

-

-

N-Methylated Amide: The presence of the methyl group on the amide nitrogen sterically hinders enzymatic cleavage by proteases, which is a primary reason for its use in drug design.[1] This N-methylation can also influence the conformational preferences of the molecule.

-

Phenylalanine Side Chain: The benzyl side chain of phenylalanine is relatively stable but can be susceptible to oxidation under certain conditions. The aromatic ring can also participate in π-π stacking interactions, which may influence aggregation.

A logical flow for considering these factors is presented in the following diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]

- 6. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to Cbz-N-methyl-L-phenylalanine and its Strategic Role in Peptide Science

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Player in Peptide Modification

In the intricate world of peptide science and drug discovery, the ability to fine-tune the properties of amino acid building blocks is paramount. Cbz-N-methyl-L-phenylalanine, a derivative of the essential amino acid L-phenylalanine, stands out as a pivotal tool for researchers. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and nomenclature to its strategic applications in enhancing the therapeutic potential of peptides. We will delve into the causality behind its synthesis and use, offering field-proven insights for professionals in the field.

The core of this compound's utility lies in two key modifications to the parent L-phenylalanine molecule: the attachment of a benzyloxycarbonyl (Cbz or Z) group to the alpha-amino nitrogen and the methylation of that same nitrogen. This dual modification imparts unique conformational and functional characteristics that are highly sought after in the design of novel peptide therapeutics.

Nomenclature and Synonyms: A Comprehensive Lexicon

Clarity in scientific communication begins with a shared understanding of terminology. This compound is known by a variety of synonyms in literature and commercial listings. A comprehensive awareness of these names is crucial for effective literature searches and procurement.

Table 1: Synonyms and Identifiers for this compound

| Systematic Name | (2S)-2-{--INVALID-LINK--amino}-3-phenylpropanoic acid |

| Common Abbreviations | Z-N-Me-Phe-OH, Cbz-N-Me-Phe-OH |

| Other Chemical Names | N-Benzyloxycarbonyl-N-methyl-L-phenylalanine, N-Carbobenzoxy-N-methyl-L-phenylalanine |

| CAS Number | 2899-07-2[1] |

| PubChem CID | 6544472[1] |

| Molecular Formula | C18H19NO4[1] |

| Molecular Weight | 313.35 g/mol [1] |

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of this compound dictate its handling, storage, and reactivity in synthetic protocols.

Table 2: Key Physicochemical Properties

| Property | Value | Reference |

| Appearance | White to almost white powder or crystal | [2] |

| Melting Point | 67.0 to 71.0 °C | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [2] |

| pKa (Predicted) | 3.88 ± 0.10 | [2] |

The Strategic Importance of N-Methylation in Peptide Drug Development

The introduction of a methyl group on the amide nitrogen of a peptide backbone, a modification inherent to this compound, is a powerful strategy in medicinal chemistry.[3][4] This seemingly minor alteration can profoundly enhance the therapeutic properties of a peptide.[5]

Enhancing Metabolic Stability

Peptides are notoriously susceptible to degradation by proteases in the body, which limits their in vivo half-life. N-methylation provides a steric shield, physically hindering the approach of proteolytic enzymes and thereby increasing the peptide's resistance to enzymatic cleavage.[6]

Modulating Conformation and Receptor Binding

N-methylation restricts the conformational freedom of the peptide backbone.[4] This can pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target receptor. The N-methyl group eliminates the amide proton, a hydrogen bond donor, which can favor the formation of specific secondary structures like β-turns.[7]

Improving Membrane Permeability and Oral Bioavailability